![molecular formula C11H15N3 B13034986 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This structure is significant due to its presence in various biologically active molecules, making it a valuable scaffold in medicinal chemistry. The compound’s unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate precursors under base-mediated conditions . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting specific enzymes or receptors. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, preventing the receptor’s activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including kinase inhibition.
Uniqueness
2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable lead compound for drug development.
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)6-8-7-14-10-9(8)4-3-5-13-10/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
Clé InChI |
ZWIIJENDJSUCQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CNC2=C1C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


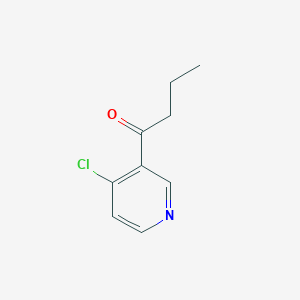
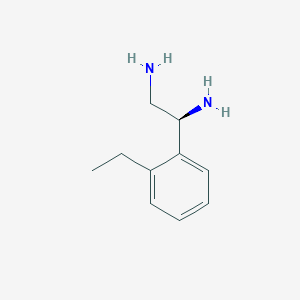
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)


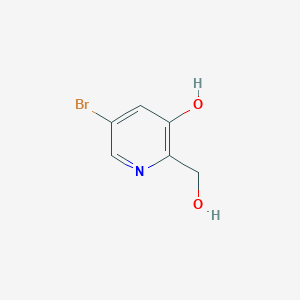
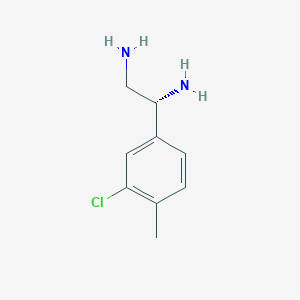
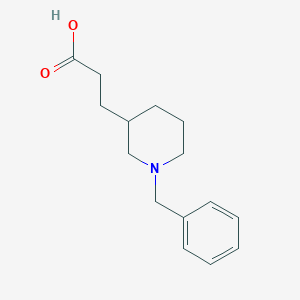
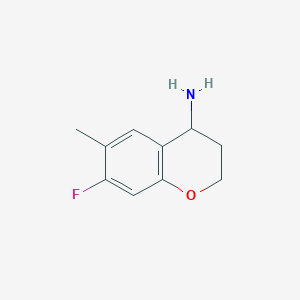


![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)

